2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine: is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative, characterized by the presence of two amino groups at positions 2 and 4, and a hydroxyl group at position 6 on the pyrimidine ring. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the de novo synthesis of pterins .
Mechanism of Action
Mode of Action
DAHP acts as a selective and specific inhibitor of GCH1 . It prevents the de novo synthesis of BH4, thus suppressing the activity of nitric oxide synthase . DAHP’s mode of action involves blocking the synthesis of BH4 and suppressing NO production .
Biochemical Pathways
By inhibiting GCH1, DAHP disrupts the de novo pterin synthesis pathway . This leads to a decrease in the production of BH4, which in turn affects the activity of nitric oxide synthases and aromatic amino acid hydroxylases . These enzymes play crucial roles in the production of several key cell-signaling molecules, including nitric oxide, dopamine, norepinephrine, epinephrine, and serotonin .
Pharmacokinetics
The design of dahp and similar compounds aims to achieve proper hydrophilicity for cell entry . This suggests that DAHP has been designed to have good bioavailability, allowing it to effectively reach its target within cells .
Result of Action
The inhibition of GCH1 by DAHP leads to a reduction in the synthesis of BH4 . This results in the suppression of NO production in several cell types . In the context of tuberculosis treatment, DAHP has shown good anti-TB activity with a significant selectivity .
Action Environment
The design of dahp and similar compounds takes into account the need to cross the cell wall of mycobacterium tuberculosis to function at the whole cell level . This suggests that the cellular environment and factors such as cell wall permeability can influence the action, efficacy, and stability of DAHP .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with the enzyme GTP cyclohydrolase I, blocking the synthesis of Tetrahydrobiopterin (BH4) and suppressing NO production . The nature of these interactions is inhibitory, affecting the enzyme’s ability to catalyze the conversion of GTP to BH4 .
Cellular Effects
The effects of this compound on cells are profound. It can effectively block NO production in several cell types . In the context of non-steroidal anti-inflammatory drugs (NSAIDs) induced intestinal damage, this compound has been shown to inhibit nitrosyl-complex EPR signals and ulcer in rat jejunum .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GTP cyclohydrolase I, inhibiting the enzyme and thereby blocking the synthesis of BH4 . This inhibition suppresses NO production, impacting various cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in the context of NSAIDs induced intestinal damage, the in vivo effects of indomethacin modulate the mitochondrial respiratory chain directly at 1 h and 24 h through the formation of nitric oxide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in rats, it has been shown to inhibit NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum .
Metabolic Pathways
This compound is involved in the metabolic pathway of pterin synthesis. It interacts with the enzyme GTP cyclohydrolase I, which is a key player in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with cyanoacetic acid, followed by cyclization to form the pyrimidine ring. Another method involves the chlorination of this compound using phosphorus oxychloride, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of this compound under controlled conditions using phosphorus oxychloride. The reaction is quenched with ice water, and the solution is hydrolyzed at elevated temperatures to obtain the product with high yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus oxychloride and thionyl chloride.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of corrosion inhibitors for mild steel in acidic environments.
Comparison with Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but contains a chlorine atom at position 6 instead of a hydroxyl group.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: This derivative has a nitroso group at position 5, which imparts different chemical properties.
Uniqueness: 2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in biochemical studies related to pterin biosynthesis and nitric oxide production. Its structural features, including the hydroxyl group at position 6, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
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CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 2,4-Diamino-6-hydroxypyrimidine (DAHP)?
A1: DAHP primarily inhibits GTP cyclohydrolase I (GTPCH1), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4) [, , , , , , , , ].
Q2: How does DAHP inhibit GTPCH1?
A2: DAHP inhibits GTPCH1 through two mechanisms: by mimicking BH4 and engaging the GTPCH Feedback Regulatory Protein (GFRP)-dependent feedback inhibitory system at low concentrations, and by directly competing with GTP substrate at higher concentrations [, ].
Q3: What are the downstream effects of GTPCH1 inhibition by DAHP?
A3: GTPCH1 inhibition by DAHP reduces BH4 levels, leading to impaired nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS) [, , , , , , , , , , , , ]. This can result in various physiological consequences, including impaired endothelium-dependent vasodilation, increased blood pressure, and increased superoxide production [, , , ].
Q4: How does BH4 deficiency affect eNOS function?
A4: BH4 is an essential cofactor for eNOS. BH4 deficiency leads to eNOS uncoupling, shifting the enzyme's activity from NO production toward superoxide production [, , , ].
Q5: Can DAHP’s effects on NO production be reversed?
A5: Yes, DAHP's inhibitory effects on NO production can be reversed by sepiapterin, a BH4 precursor that bypasses the GTPCH1-dependent pathway [, , , , ].
Q6: Does DAHP affect NO production in all cell types equally?
A6: No, DAHP's impact on NO production varies depending on the cell type and its expression of GFRP and intracellular levels of L-phenylalanine [, ].
Q7: What is the molecular formula and weight of DAHP?
A7: The molecular formula of DAHP is C4H7N5O, and its molecular weight is 141.13 g/mol [].
Q8: What spectroscopic data is available for DAHP?
A8: Computational studies have been conducted to determine the molecular structure and thermodynamical properties of DAHP using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set level [].
Q9: Is there information available about the material compatibility of DAHP?
A9: Yes, DAHP has been deemed safe for use in rigid polyvinyl chloride (PVC) materials intended for contact with non-acidic and non-alcoholic aqueous food, with a migration limit of 5 mg/kg food [].
Q10: Is there information on the stability of DAHP in different conditions?
A10: While specific stability data for DAHP is limited in the provided research, its rapid clearance from tissues and return to normal BH4 levels within 24 hours after discontinuation suggest a dynamic steady state maintained by rapid local biosynthesis [].
Q11: Does DAHP have any known catalytic properties?
A11: DAHP is not known to possess catalytic properties. It is primarily recognized for its inhibitory action on GTPCH1 [, , , , , , , , ].
Q12: What are the main applications of DAHP in research?
A12: DAHP is widely used as a research tool to investigate the role of BH4 and NO in various physiological and pathological processes [, , , , , , , , , , ].
Q13: Have computational methods been used to study DAHP?
A13: Yes, DFT calculations at the B3LYP/6-31G(d,p) basis set level have been employed to confirm the molecular structure and calculate thermodynamic properties of DAHP [].
Q14: What is known about the stability and formulation of DAHP?
A14: Specific information about stability under various conditions and formulation strategies is limited in the provided research.
Q15: How does DAHP administration affect blood pressure in vivo?
A18: DAHP administration in drinking water for 3 days significantly increased systolic blood pressure in rats [].
Q16: What in vitro models have been used to study the effects of DAHP?
A16: Various in vitro models have been used, including:
- Cultured cell lines: Rat aortic smooth muscle cells, mouse brain microvascular endothelial cells, bovine aortic endothelial cells, chicken macrophage cell lines (HD11 and MQ-NCSU), rat pulmonary artery smooth muscle cells (RPASM), rat insulinoma cells, and the beta cell line BRIN-BD11 [, , , , , , , , , , , , , , ].
- Isolated tissues: Mouse and rat aortic segments [, , ].
Q17: What in vivo models have been used to study the effects of DAHP?
A17: In vivo studies have been conducted on:
- Mice: To investigate the effects of DAHP on blood pressure, endothelial function, and aortic levels of superoxide, 3-nitrotyrosine, and adhesion molecules [, ].
- Rats: To study the effects of DAHP on blood pressure, endothelium-dependent relaxation, and myocardial ischemia-reperfusion injury [, ].
- Fetal guinea pigs: To develop a model for BH4 deficiency [].
Q18: Have there been any clinical trials involving DAHP?
A18: No clinical trials involving DAHP are mentioned in the provided research.
Q19: Is there information available on resistance mechanisms to DAHP?
A19: The provided research does not discuss specific resistance mechanisms to DAHP.
Q20: Are there any specific drug delivery strategies being investigated for DAHP?
A20: The provided research does not mention specific drug delivery strategies for DAHP.
Q21: What analytical techniques are commonly used to study DAHP?
A21: Various analytical techniques have been employed in the research, including:
- Spectroscopy: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) basis set level for structural characterization and thermodynamic property determination [].
- Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been used to measure BH4 levels [, , , , , , , , , ].
- Molecular Biology Techniques: These include Northern blotting, reverse transcriptase-polymerase chain reaction (RT-PCR), and Western blotting to assess mRNA and protein expression levels of target genes, such as GTPCH1 and eNOS [, , , , , , , ].
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